molecular formula C21H25NO3S B2883045 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one CAS No. 1705664-97-6

1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one

Cat. No.: B2883045
CAS No.: 1705664-97-6
M. Wt: 371.5
InChI Key: CZGRDBOZGDPRBX-UHFFFAOYSA-N
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Description

1-{3-methanesulfonyl-8-azabicyclo[321]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a naphthalene moiety

Scientific Research Applications

1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the methylsulfonyl group, and attachment of the naphthalene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenyl)propan-1-one: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(pyridin-1-yl)propan-1-one: Contains a pyridine ring instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene moiety in 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its binding affinity to certain biological targets and influence its reactivity in chemical reactions.

Properties

IUPAC Name

1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-naphthalen-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-26(24,25)19-13-17-10-11-18(14-19)22(17)21(23)12-9-16-7-4-6-15-5-2-3-8-20(15)16/h2-8,17-19H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGRDBOZGDPRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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